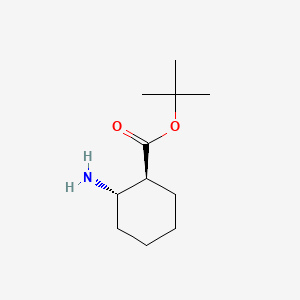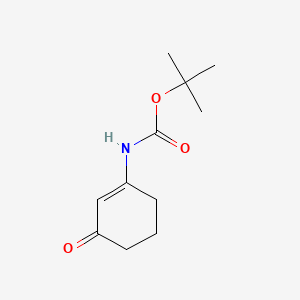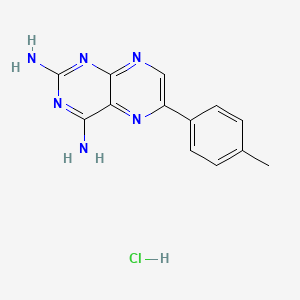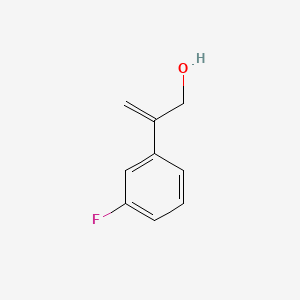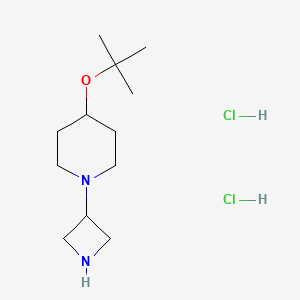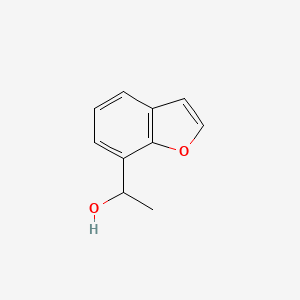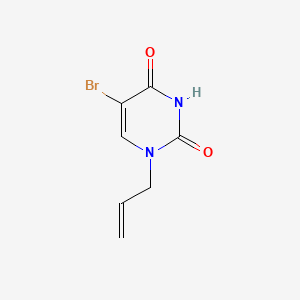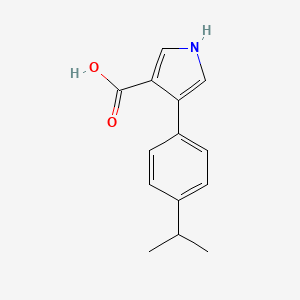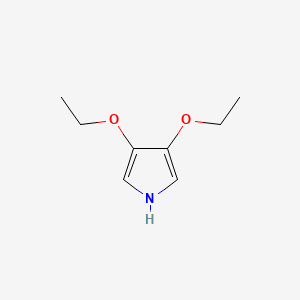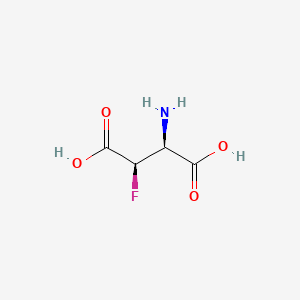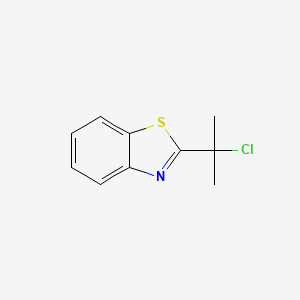
2-(2-Chloropropan-2-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropropan-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-chloro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropan-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles are used. The reaction is typically carried out in a polar solvent like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products Formed
Nucleophilic substitution: Products such as 2-(2-amino-2-propanyl)-1,3-benzothiazole or 2-(2-thio-2-propanyl)-1,3-benzothiazole.
Oxidation: Products like 2-(2-chloro-2-propanyl)-1,3-benzothiazole sulfoxide or sulfone.
Reduction: Products such as 2-(2-chloro-2-propanyl)-dihydro-1,3-benzothiazole.
Scientific Research Applications
2-(2-Chloropropan-2-yl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-2-propanyl)-1,3-thiazole
- 2-(2-Chloro-2-propanyl)-1,3-benzoxazole
- 2-(2-Chloro-2-propanyl)-1,3-benzimidazole
Uniqueness
2-(2-Chloropropan-2-yl)-1,3-benzothiazole is unique due to the presence of both the benzene and thiazole rings, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
195512-81-3 |
|---|---|
Molecular Formula |
C10H10ClNS |
Molecular Weight |
211.707 |
IUPAC Name |
2-(2-chloropropan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,1-2H3 |
InChI Key |
VGYAHMGVLVXWGB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)Cl |
Synonyms |
Benzothiazole, 2-(1-chloro-1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


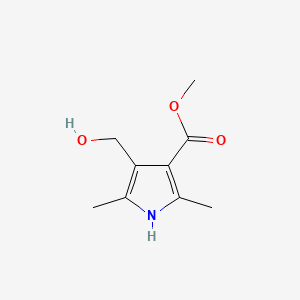
![5-Isoxazolecarboxamide,3-[(Z)-(hydroxyamino)iminomethyl]-(9CI)](/img/new.no-structure.jpg)
